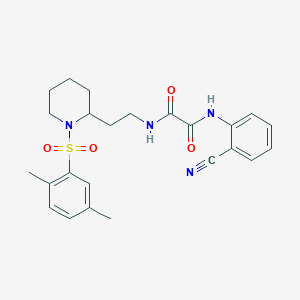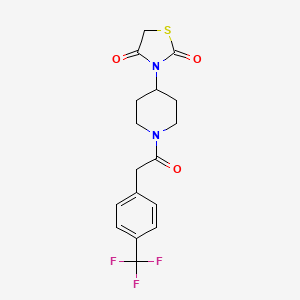![molecular formula C11H17N3O B2665410 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide CAS No. 1156702-73-6](/img/structure/B2665410.png)
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring in this compound is substituted with two methyl groups, making it a 3,5-dimethylpyrazole .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of pyrazoles with other organic compounds . For example, 3,5-dimethylpyrazole can be synthesized by the condensation of acetylacetone and hydrazine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Pyrazoles, including 3,5-dimethylpyrazole, have been studied as ligands in metal complexes, indicating their potential reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Applications De Recherche Scientifique
Heterocyclic Synthesis and Reactivity
Research has demonstrated the utility of enaminones and azaenamines in synthesizing a wide array of heterocyclic compounds. For instance, studies have shown the synthesis of pyrazole, pyridine, and pyrimidine derivatives through reactions with hydrazine hydrate, ethyl acetoacetate, and other reagents. These processes highlight the chemical versatility of compounds like N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide in generating structurally diverse heterocycles, which are of significant interest in the development of pharmaceuticals and agrochemicals (Abdallah, 2007).
Antimicrobial and Antitumor Activities
Several studies have focused on the biological activities of synthesized heterocyclic compounds. For example, novel benzofuranyl derivatives synthesized from enaminones were evaluated for their antimicrobial and antitumor activities. These studies underline the potential of using enaminone-based compounds as precursors for the development of new therapeutic agents with significant biological activities (El-Borai et al., 2013).
Molecular Docking and DFT Calculations
Further research integrating molecular docking and density functional theory (DFT) calculations has been conducted to understand the interaction mechanisms and stability of these heterocyclic compounds at the molecular level. Such studies provide insights into the potential binding affinities and reactivity profiles of these compounds, contributing to the rational design of more effective and selective therapeutic agents (Fahim & Shalaby, 2019).
Propriétés
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-4-11(15)12-6-5-7-14-10(3)8-9(2)13-14/h4,8H,1,5-7H2,2-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLLVVJDEYLTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
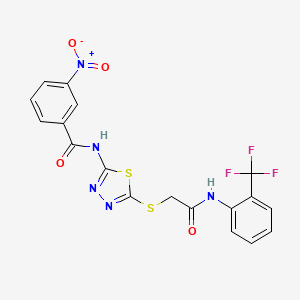
![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)
![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)
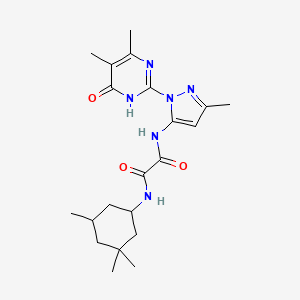
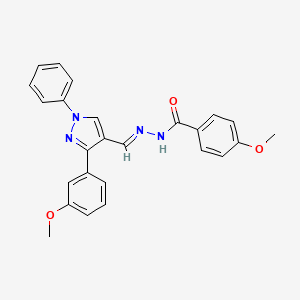
![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2665333.png)



![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2665339.png)
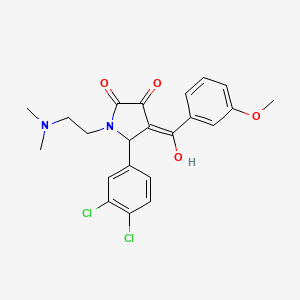
![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2665344.png)
